N-cyclopropyl-3-[1-(3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide
Description
N-cyclopropyl-3-[1-(3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a cyclopropyl group, a piperidine ring, and an oxazole moiety, which contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-cyclopropyl-3-[1-(3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-12(2)15-11-16(24-20-15)18(23)21-9-7-13(8-10-21)3-6-17(22)19-14-4-5-14/h12-14,16H,3-11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNQYMCDTMWREE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(C1)C(=O)N2CCC(CC2)CCC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-[1-(3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine ring, the introduction of the oxazole moiety, and the attachment of the cyclopropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient, cost-effective, and environmentally friendly, with considerations for waste management and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-[1-(3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxazole moiety to its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halogens, alkylating agents). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-cyclopropyl-3-[1-(3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and potential biological activities.
Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases or conditions.
Industrial Chemistry: The compound’s chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-[1-(3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, oxazole-containing molecules, and cyclopropyl-substituted compounds. Examples include:
- N-cyclopropyl-3-[1-(3-methyl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide
- N-cyclopropyl-3-[1-(3-ethyl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide
Uniqueness
The uniqueness of N-cyclopropyl-3-[1-(3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
